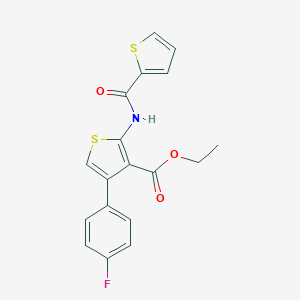
Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate, also known as EF5, is a synthetic compound that has gained significant attention in the field of cancer research. This compound is a hypoxia-selective cytotoxin that targets the hypoxic regions of tumors, making it a promising candidate for cancer therapy.
Mecanismo De Acción
Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate works by targeting the hypoxic regions of tumors, which are characterized by low oxygen levels. In these regions, Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is reduced to a highly reactive species that forms covalent adducts with cellular macromolecules, leading to cell death. This mechanism of action makes Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate highly selective for cancer cells, as normal cells are not typically hypoxic.
Biochemical and Physiological Effects:
Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits DNA synthesis, and disrupts cellular metabolism. Additionally, Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate has been shown to enhance the efficacy of radiation therapy and chemotherapy when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is its hypoxia-selective cytotoxicity, which makes it a valuable tool for studying the hypoxic microenvironment of tumors. However, Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate has some limitations in lab experiments, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate. One area of interest is the development of more potent and selective analogs of Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate that can be used in cancer therapy. Additionally, there is a need for more studies on the pharmacokinetics and toxicology of Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate to determine its safety and efficacy in humans. Finally, Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate could be used as a tool for studying the hypoxic microenvironment of other diseases, such as ischemic heart disease and stroke.
Métodos De Síntesis
The synthesis of Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid to form 4-(4-fluorophenyl)thiophene-2-carboxaldehyde. This intermediate is then reacted with thiosemicarbazide to form 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiazole. Finally, this compound is reacted with ethyl bromoacetate to form Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate has been extensively studied for its potential use in cancer therapy. Its hypoxia-selective cytotoxicity makes it an ideal candidate for targeting the hypoxic regions of tumors, which are often resistant to conventional therapies. Ethyl 4-(4-fluorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate has been shown to be effective in a variety of cancer models, including breast, lung, and prostate cancer.
Propiedades
Fórmula molecular |
C18H14FNO3S2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-fluorophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H14FNO3S2/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) |
Clave InChI |
FZVGNTZNZDJPSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3 |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)
![methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
![methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275044.png)
![methyl 2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275063.png)
![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B275070.png)
![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)